molecular formula C17H14N4S B287305 3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B287305
M. Wt: 306.4 g/mol
InChI Key: GUBJBTYIZNTVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act through various pathways such as DNA damage, cell cycle arrest, and apoptosis. It has also been found to inhibit certain enzymes that are involved in tumor growth and microbial proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce DNA damage and cell cycle arrest in cancer cells, leading to their death. It has also been found to inhibit the growth of various microorganisms, leading to their death.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a potent antitumor and antimicrobial agent. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further study its mechanism of action in order to optimize its use in lab experiments. Another direction is to study its potential as a therapeutic agent in humans, as it has shown promise as an antitumor and antimicrobial agent. Additionally, it may be worth exploring its potential as a pesticide or herbicide, as it has been found to have activity against various microorganisms.

Synthesis Methods

The synthesis of 3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methylphenylhydrazine with 2-cyanothioacetamide in the presence of benzyl bromide. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out at room temperature. The resulting product is then purified through various methods such as column chromatography or recrystallization.

Scientific Research Applications

3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various scientific research applications. It has been studied for its potential as an antitumor agent, as it has been found to inhibit the growth of cancer cells. Additionally, it has been studied for its potential as an antimicrobial agent, as it has been found to have activity against various microorganisms such as bacteria and fungi.

Properties

Molecular Formula

C17H14N4S

Molecular Weight

306.4 g/mol

IUPAC Name

3-benzyl-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H14N4S/c1-12-7-5-6-10-14(12)16-20-21-15(18-19-17(21)22-16)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3

InChI Key

GUBJBTYIZNTVJS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Origin of Product

United States

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